molecular formula C14H13ClN2O2 B3125059 3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide CAS No. 321432-31-9

3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B3125059
CAS No.: 321432-31-9
M. Wt: 276.72 g/mol
InChI Key: JJKIOISGKVHLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the prop-2-en-1-yl group: This can be done using alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving oxazole derivatives.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-3-8-16-14(18)12-9(2)19-17-13(12)10-6-4-5-7-11(10)15/h3-7H,1,8H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKIOISGKVHLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165379
Record name 3-(2-Chlorophenyl)-5-methyl-N-2-propen-1-yl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321432-31-9
Record name 3-(2-Chlorophenyl)-5-methyl-N-2-propen-1-yl-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321432-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-5-methyl-N-2-propen-1-yl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 4
3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 5
3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
Reactant of Route 6
3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.